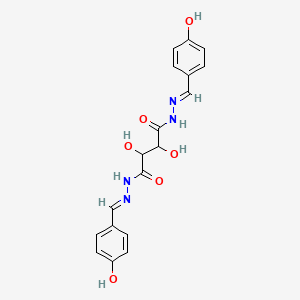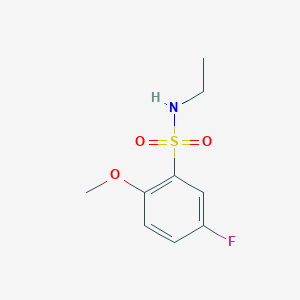![molecular formula C16H25NO5 B6046658 N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, commonly known as DMPEA-Bu, is a chemical compound used in scientific research. It is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the brain and other tissues. TAAR1 is involved in the regulation of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPEA-Bu has been studied for its potential therapeutic applications and as a tool for understanding TAAR1 function.
作用機序
DMPEA-Bu acts as a selective agonist for N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, binding to the receptor and activating downstream signaling pathways. N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate is thought to modulate the activity of monoamine transporters, leading to changes in neurotransmitter release. DMPEA-Bu has been shown to increase dopamine and serotonin release in the brain, suggesting that it may have potential therapeutic applications for psychiatric disorders.
Biochemical and Physiological Effects:
DMPEA-Bu has been shown to have a range of biochemical and physiological effects. In addition to increasing dopamine and serotonin release, it has been shown to increase locomotor activity and induce hyperthermia in rodents. DMPEA-Bu has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of DMPEA-Bu for lab experiments is its selectivity for N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, which allows for the specific activation of this receptor. However, DMPEA-Bu has limitations as well. It has a relatively short half-life in vivo, which may limit its usefulness for long-term studies. Additionally, its effects may be influenced by factors such as age, sex, and genetic background.
将来の方向性
There are several potential future directions for research on DMPEA-Bu and N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate. One area of interest is the role of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in addiction and substance abuse. DMPEA-Bu has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. Another area of interest is the development of more selective N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate agonists, which could be used to further investigate the role of this receptor in neurotransmitter regulation and behavior. Finally, the potential therapeutic applications of DMPEA-Bu and other N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate agonists for psychiatric disorders such as depression and anxiety should be explored further.
合成法
The synthesis of DMPEA-Bu involves several steps, including the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane to form N-(2-(3,5-dimethylphenoxy)ethyl)butan-1-amine. The final step involves the formation of the oxalate salt of DMPEA-Bu through reaction with oxalic acid.
科学的研究の応用
DMPEA-Bu has been used in scientific research to investigate the role of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in the brain and other tissues. It has been shown to activate N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in vitro and in vivo, leading to changes in neurotransmitter release and behavior. DMPEA-Bu has also been used to study the effects of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate activation on drug addiction, depression, and other psychiatric disorders.
特性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-6-15-7-8-16-14-10-12(2)9-13(3)11-14;3-1(4)2(5)6/h9-11,15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMXIDBHXOCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=CC(=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)


![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
![4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6046692.png)